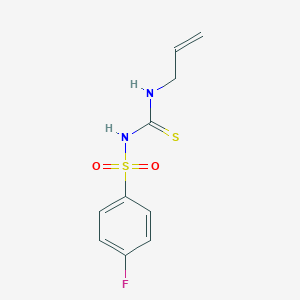

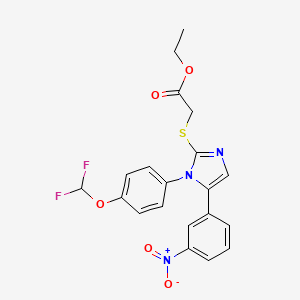

![molecular formula C7H6F2O2S B2561682 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde CAS No. 730992-73-1](/img/structure/B2561682.png)

5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is a chemical compound with the CAS Number: 730992-73-1. It has a molecular weight of 192.19. The IUPAC name for this compound is 5-{[(difluoromethyl)sulfanyl]methyl}-2-furaldehyde .

Molecular Structure Analysis

The InChI code for 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is 1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is a liquid at room temperature. It has a purity of 95%. The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Conversion to Sustainable Polymers and Fuels

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent transformations, offer a renewable alternative to non-renewable hydrocarbon sources in the chemical industry. These compounds can be synthesized from plant biomass and are considered pivotal for the future of green chemistry. They hold promise for the production of a wide range of materials, including monomers, polymers, fuels, solvents, and even pharmaceuticals, showcasing their versatility and potential to replace oil-based products (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

In the pursuit of environmentally friendly chemical processes, the dehydration of sugars to furanic compounds like 5-HMF and furfural plays a significant role. These chemicals serve as valuable building blocks in green chemistry, and their production process benefits from the careful selection of solvents. This selection is crucial to enhance productivity while minimizing undesirable side reactions. The use of green solvents and efficient methodologies underscores the commitment to sustainable practices in chemical synthesis (Esteban, Vorholt, & Leitner, 2020).

Catalytic Conversion of Carbohydrates

The catalytic conversion of carbohydrates to furanic derivatives, facilitated by solvents like choline chloride, represents a significant area of research. This method offers enhanced selectivity towards valuable furanic compounds, illustrating the potential of catalytic processes in the efficient and selective production of bio-based chemicals (Jérôme & Vigier, 2017).

Biocatalytic Valorization

Biocatalysis presents an alternative route for the valorization of furans, offering high selectivity under mild reaction conditions. This approach addresses the challenges associated with the inherent instability of furans, proposing environmentally friendly and efficient pathways for their transformation into valuable products (Domínguez de María & Guajardo, 2017).

Organic Synthesis and Fine Chemicals

The application of furanic compounds like 5-HMF in organic synthesis highlights their role as versatile building blocks. These compounds facilitate the preparation of a wide array of fine chemicals, demonstrating the adaptability and potential of furan derivatives in contributing to sustainable and innovative chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Propriétés

IUPAC Name |

5-(difluoromethylsulfanylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTVJPNODASOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CSC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

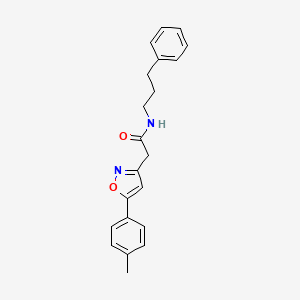

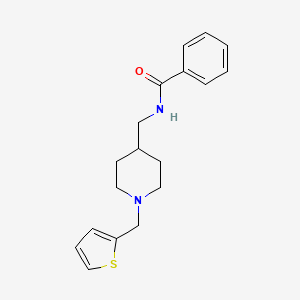

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

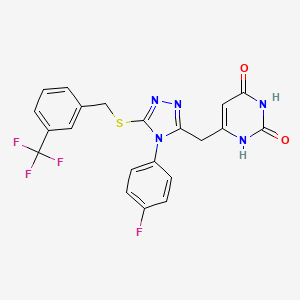

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

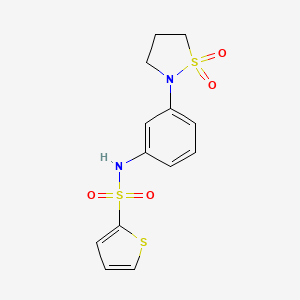

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)